molecular formula C9H14ClNO2 B2409634 Methyl (1S,2S,3R,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate;hydrochloride CAS No. 2445749-73-3

Methyl (1S,2S,3R,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate;hydrochloride

Cat. No.: B2409634
CAS No.: 2445749-73-3
M. Wt: 203.67
InChI Key: PNDHULQNPIYFBJ-HXJSONIISA-N
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Description

Methyl (1S,2S,3R,4R)-3-aminobicyclo[221]hept-5-ene-2-carboxylate;hydrochloride is a complex organic compound characterized by its bicyclic structure and functional groups

Synthetic Routes and Reaction Conditions:

  • Epimerization-Lactamization Cascade Reaction: This method involves the epimerization of (2S,4R)-4-aminoproline methyl esters under basic conditions, followed by intramolecular aminolysis to form bridged lactam intermediates.

  • Chiral Organotin Reagents Synthesis: This involves the synthesis of enantiomerically enriched bicyclo[2.2.1]hept-2-yl tin hydrides from camphor.

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Advanced purification techniques such as chromatography may be employed to obtain the desired enantiomerically pure compound.

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.

  • Substitution: Substitution reactions can occur at different positions on the bicyclic structure.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids, ketones, or alcohols.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted bicyclic compounds.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex bicyclic structures.

  • Biology: It can be used as a probe or inhibitor in biological studies to understand enzyme mechanisms.

  • Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, influencing their activity and leading to downstream biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate: A closely related compound with a similar bicyclic structure but lacking the amino group.

  • (1S,4R)-1-Methylbicyclo[2.2.1]hept-2-ene: Another bicyclic compound with a methyl group at a different position.

Uniqueness: Methyl (1S,2S,3R,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate;hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

methyl (1S,2S,3R,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c1-12-9(11)7-5-2-3-6(4-5)8(7)10;/h2-3,5-8H,4,10H2,1H3;1H/t5-,6+,7+,8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDHULQNPIYFBJ-HXJSONIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CC(C1N)C=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1[C@H]2C[C@@H]([C@H]1N)C=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2445749-73-3
Record name rac-methyl (1R,2R,3S,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride
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